Tilmicosin is a semi-synthetic macrolide antibiotic primarily investigated for its application in veterinary medicine. [ [], [], [], [] ] It is a derivative of tylosin, belonging to the class of 16-membered macrolide antibiotics. [ [], [] ] Tilmicosin is recognized for its potent antimicrobial activity against a broad spectrum of bacterial pathogens, notably those associated with respiratory diseases in livestock and poultry. [ [], [], [], [], [], [], [] ]
Tilmicosin is synthesized from tylosin, a naturally occurring antibiotic produced by the bacterium Streptomyces fradiae. The compound belongs to the class of macrolides, characterized by a large lactone ring and sugar moieties that contribute to its antibacterial properties. Its chemical structure allows it to effectively penetrate bacterial cells and bind to ribosomal RNA, disrupting protein synthesis.
The synthesis of tilmicosin involves several steps that transform tylosin into the desired product. A notable method for synthesizing tilmicosin phosphate includes the following key processes:
This method highlights the efficiency and safety of the process, making it suitable for industrial-scale production.
Tilmicosin has a complex molecular structure characterized by its large lactone ring and multiple functional groups. Its molecular formula is , and it has a molecular weight of approximately 877.14 g/mol. The structural features include:
The structural integrity plays a crucial role in its interaction with bacterial ribosomes, which is essential for its function as an antibiotic.
Tilmicosin undergoes various chemical reactions during its synthesis and metabolism:
These reactions are critical for understanding both the therapeutic efficacy and potential side effects associated with tilmicosin use.
The primary mechanism of action of tilmicosin involves binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This binding prevents the translocation step during translation, effectively stalling bacterial growth and replication:
This mechanism underlies its effectiveness against gram-positive bacteria and some gram-negative strains.
Tilmicosin exhibits several important physical and chemical properties:
These properties are crucial for formulation development in veterinary applications.
Tilmicosin is primarily used in veterinary medicine for treating respiratory infections in livestock such as cattle and pigs. Its applications include:
The versatility of tilmicosin makes it an essential compound in veterinary pharmacology, contributing significantly to animal health management practices.
Tilmicosin is a semi-synthetic macrolide antibiotic exclusively developed for veterinary medicine. It belongs to the 16-membered macrolide subclass, distinguished by a macrocyclic lactone ring core structure with amino sugar moieties. Its chemical name is [(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-{[3,6-Dideoxy-3-(dimethylamino)-β-D-glucopyranosyl]oxy}-11-{2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxooxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2,3-di-O-methyl-β-D-allopyranoside, with the molecular formula C₄₆H₈₀N₂O₁₃ and a molecular weight of 869.13 g·mol⁻¹ [4] [7]. The compound is derived from tylosin through chemical modifications, including the addition of a 3,5-dimethylpiperidinyl group, which enhances its lipophilicity and extends its half-life in tissues [3] [7].
Tilmicosin’s mechanism of action involves binding to the 50S ribosomal subunit of susceptible bacteria, specifically interacting with the 23S rRNA near the peptidyl transferase center. This binding inhibits protein synthesis by blocking the elongation of peptide chains and causing premature dissociation of peptidyl-tRNA complexes [3]. Its spectrum of activity primarily targets Gram-positive aerobes (e.g., Staphylococcus aureus), Mycoplasma species, and key respiratory pathogens such as Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni [3] [6]. The compound’s high volume of distribution (28 L/kg in cattle) and prolonged tissue retention stem from its ability to accumulate within phagocytes and lung epithelial cells, achieving concentrations 20-fold higher in lung homogenate than in serum [6] [7].
Table 1: Key Physicochemical and Pharmacodynamic Properties of Tilmicosin
Property | Value/Characteristic |
---|---|
Molecular Formula | C₄₆H₈₀N₂O₁₃ |
Molecular Weight | 869.13 g·mol⁻¹ |
Solubility | 566 mg/mL in water [1] |
Primary Mechanism | 50S ribosomal subunit binding |
Spectrum of Activity | Gram-positive bacteria, Mycoplasma spp., Pasteurella spp. |
Volume of Distribution (Cattle) | 28 L/kg |
Tilmicosin was developed in the late 1980s as part of efforts to optimize tylosin’s antibacterial properties. Initial research by Eli Lilly and Company focused on enhancing macrolide efficacy against bovine and ovine respiratory pathogens while extending tissue persistence. The compound’s design incorporated a dimethylpiperidinyl side chain to improve lipid solubility and cellular uptake, which was patented in 1991 [10]. Regulatory approvals followed regionally:
However, regulatory stances diverged due to safety concerns. The European Commission banned injectable tilmicosin in 1999 following reports of cardiotoxicity in non-target species, while the U.S. maintained approval with stringent handling warnings [6] [8]. This disparity underscored regional risk-benefit assessments, particularly regarding occupational hazards in veterinary personnel [4] [6]. Current manufacturing innovations focus on extended-release formulations using hydrogenated castor oil-solid lipid nanoparticles or propylene glycol-based solvents to improve tissue targeting and reduce withdrawal periods [7] [10].
Tilmicosin exhibits distinct pharmacological and microbiological differences from other veterinary macrolides. Structurally, it shares the 16-membered ring with tylosin but includes unique modifications: a 3,5-dimethylpiperidinyl group replaces tylosin’s mycaminose sugar, enhancing its stability against bacterial esterases and prolonging intracellular retention [3] [7]. In contrast, 15-membered macrolides like tulathromycin contain three nitrogen atoms, increasing their volume of distribution and efficacy against Histophilus somni [3] [6].
Antibacterial Spectrum:
Pharmacokinetics:
Clinical Efficacy:In bovine mastitis treatment, tilmicosin demonstrated a 75.86% cure rate for Staphylococcus aureus infections when administered subcutaneously prepartum, outperforming tylosin (63.33%) and untreated controls (66.66%) [9]. Its immunomodulatory effects—such as suppressing prostaglandin synthesis in macrophages—further distinguish it from non-macrolide antibiotics like tetracyclines [7].
Table 2: Comparative Microbiological Activity of Veterinary Macrolides
Pathogen | Tilmicosin MIC₉₀ (µg/mL) | Tylosin MIC₉₀ (µg/mL) | Tulathromycin MIC₉₀ (µg/mL) |
---|---|---|---|
Mannheimia haemolytica | 8 | 32 | 4 |
Pasteurella multocida | 16 | 16 | 2 |
Histophilus somni | 32 | >64 | 0.5 |
Mycoplasma bovis | 4 | >64 | 2 |
Staphylococcus aureus | 32 | 16 | 16 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7